

GA-017: A Technical Guide for Researchers

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Compound of Interest

Compound Name: GA-017

Cat. No.: B15606594

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An In-depth Whitepaper on the Potent and Selective LATS Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GA-017 is a potent, selective, and ATP-competitive small molecule inhibitor of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), core components of the Hippo signaling pathway. By inhibiting LATS1/2, **GA-017** prevents the phosphorylation of the downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), leading to their stabilization, nuclear translocation, and subsequent activation of gene expression programs that promote cell proliferation and survival. This technical guide provides a comprehensive overview of **GA-017**, including its mechanism of action, key quantitative data, detailed experimental protocols, and its utility as a research tool, particularly in the context of 3D cell culture and organoid development.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and stem cell biology. Its dysregulation is implicated in a variety of diseases, including cancer and degenerative disorders. The LATS1/2 kinases are central to this pathway, acting as the final enzymatic step that phosphorylates and inactivates the transcriptional coactivators YAP and TAZ. Pharmacological inhibition of LATS1/2 offers a promising strategy to modulate YAP/TAZ activity for therapeutic benefit and as a tool for basic research.

GA-017 emerged from a high-throughput screen for compounds that promote cell proliferation, specifically under 3D culture conditions where cell growth is typically slower than in 2D monolayers.[1] It has since been characterized as a highly potent and selective inhibitor of LATS1/2, making it a valuable tool for studying the Hippo pathway and promoting the growth of complex in vitro models like spheroids and organoids.[1][2]

Physicochemical Properties

GA-017 is a research chemical with the following properties:

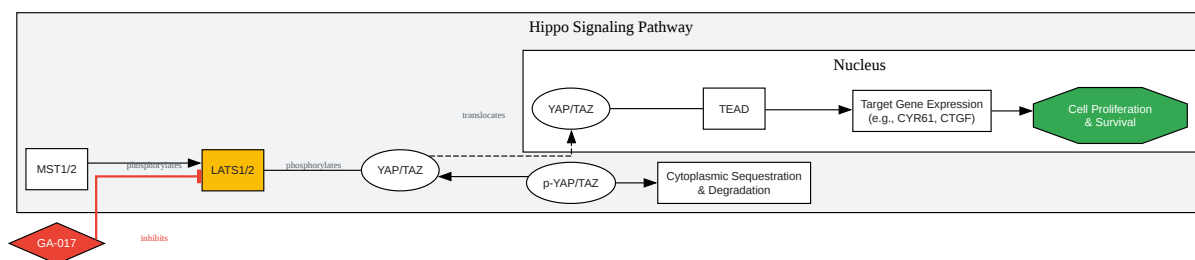
Property	Value	Reference(s)
IUPAC Name	(Z)-2-(1-(2,4-dihydroxy-3-methylphenyl)propylidene)-N-(3-hydroxybenzyl)hydrazine-1-carboxamide	[2][3]
Molecular Formula	C ₁₈ H ₂₁ N ₃ O ₄	[2][3]
Molecular Weight	343.38 g/mol	[2][3]
CAS Number	2351906-74-4	[2]
Appearance	Solid	[4]
Solubility	Soluble in DMSO (e.g., 20.83 mg/mL)	[4]

Mechanism of Action

GA-017 functions by directly inhibiting the kinase activity of LATS1 and LATS2.[1] The inhibition is ATP-competitive, meaning **GA-017** binds to the ATP-binding pocket of the LATS kinases, preventing the binding of ATP and subsequent phosphorylation of LATS substrates.[1][5]

The primary substrates of LATS1/2 are the oncoproteins YAP and TAZ. In the canonical Hippo pathway, activated LATS1/2 phosphorylate YAP/TAZ at specific serine residues.[1] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the sequestration of YAP/TAZ in the cytoplasm and/or their proteasomal degradation.[6]

By inhibiting LATS1/2, **GA-017** prevents YAP/TAZ phosphorylation.[1] The resulting unphosphorylated YAP/TAZ are stable and can translocate into the nucleus, where they bind to TEAD family transcription factors to induce the expression of target genes, such as ANKRD1, CYR61, and CTGF, which are involved in promoting cell proliferation and survival.[1][6]



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Caption: Mechanism of action of **GA-017** in the Hippo pathway.

In Vitro and Ex Vivo Activity

Kinase Inhibition Profile

GA-017 is a highly potent inhibitor of LATS1 and LATS2 kinases. The inhibitory activity has been quantified through in vitro kinase assays.

Parameter	LATS1	LATS2	Reference(s)
IC ₅₀	4.10 ± 0.79 nM	3.92 ± 0.42 nM	[5][6]
K _i	0.58 ± 0.11 nM	0.25 ± 0.03 nM	[5][7]

A kinase selectivity screen against a panel of 321 kinases revealed that at a concentration of 100 nM, **GA-017** inhibited 16 kinases, primarily from the AGC family, by more than 65%.[1] This

indicates a high degree of selectivity for LATS kinases, but also highlights potential off-target effects at higher concentrations.

Cellular Activity and Effects on 3D Cultures

GA-017 demonstrates robust activity in cell-based assays, primarily by promoting cell growth and the formation of complex 3D structures.

Cell Line / Model	Effect	Quantitative Data (if available)	Reference(s)
SKOV3 (Ovarian Cancer)	Enhances cell growth and spheroid formation in 3D culture.	EC ₅₀ = 3.51 ± 0.26 µM	[1][7]
A431 (Skin Carcinoma)	Promotes spheroid growth.	-	[1]
MDCK (Canine Kidney)	Increases the number and size of cysts in 3D culture.	-	[1]
HUVEC (Endothelial Cells)	Suppresses cell death and significantly promotes cell growth.	-	[7]
Mouse Intestinal Organoids	Enhances ex vivo formation and growth without affecting differentiation.	-	[1][2]
BCE C/D-1b (Corneal Endothelial)	Inhibits cell death and promotes growth in 3D cultures.	-	[4]
HepG2, LNCaP	No significant growth-promoting effects observed.	-	[1]

Pharmacokinetics and In Vivo Data

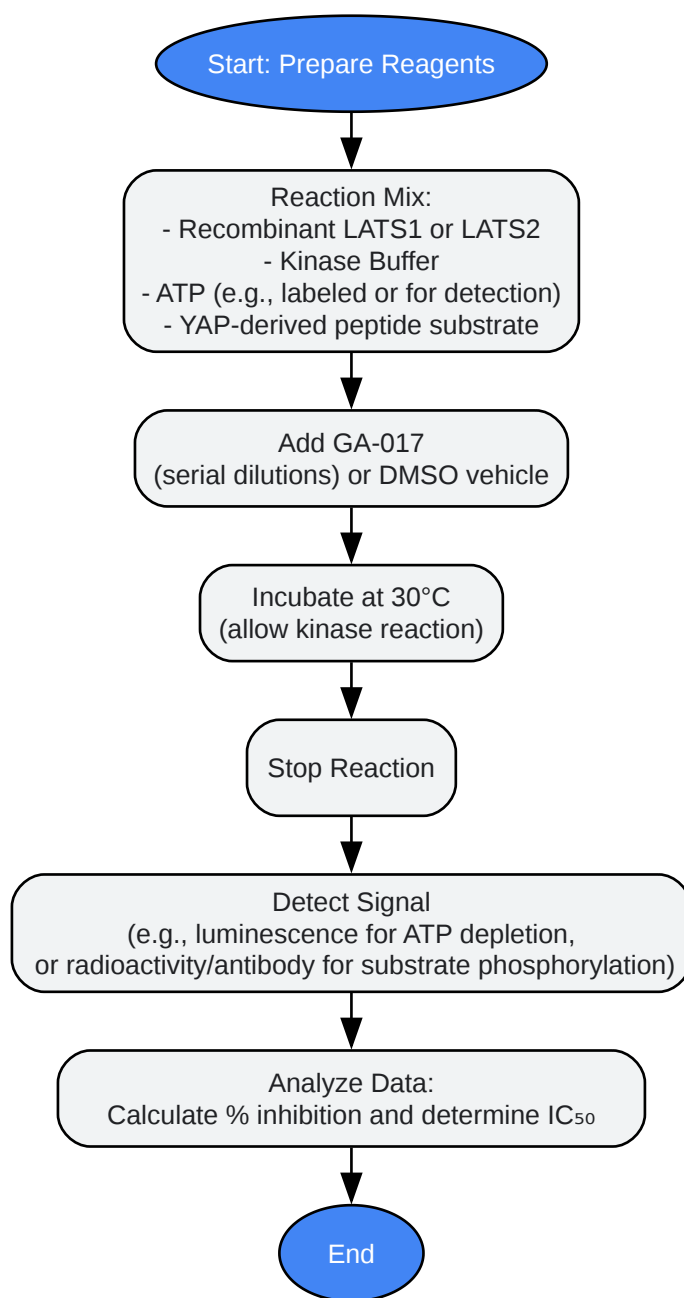
To date, there is no publicly available information on the in vivo pharmacokinetics (PK), pharmacodynamics (PD), or toxicity of **GA-017** in animal models. This remains a critical knowledge gap for translating its use from in vitro research to potential in vivo applications.

Experimental Protocols

The following are generalized protocols for key experiments involving **GA-017**, based on methodologies reported in the literature.^{[1][6][8]} Researchers should optimize these protocols for their specific cell types and experimental systems.

In Vitro LATS Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of **GA-017** on LATS1/2 kinase activity.



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Caption: Workflow for an in vitro LATS kinase inhibition assay.

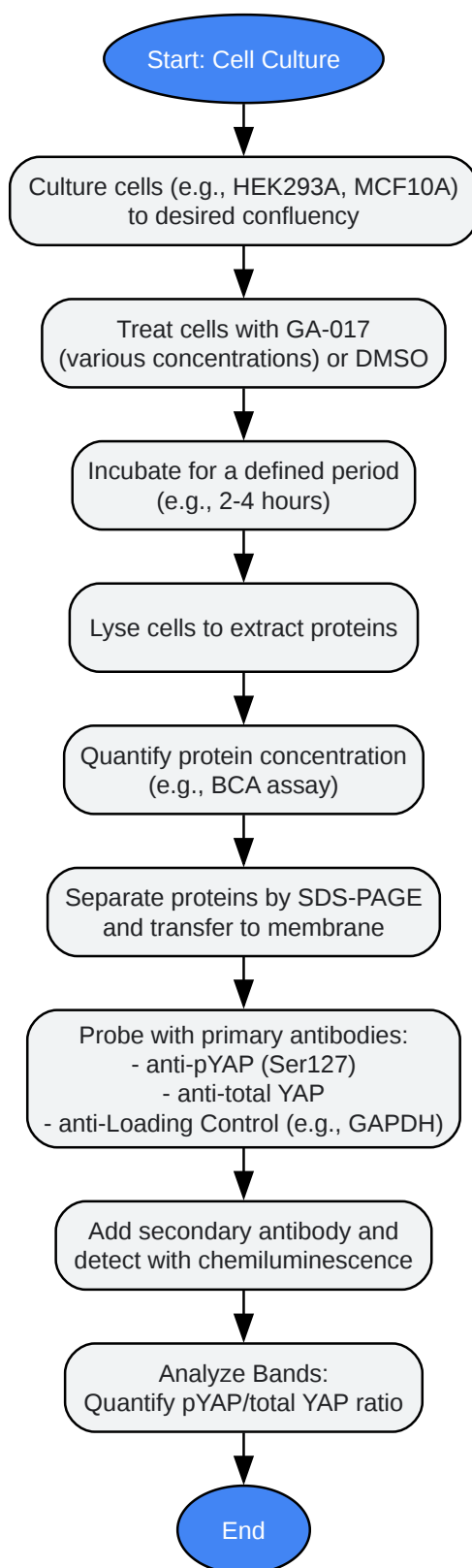
Methodology:

- **Reaction Setup:** Prepare a reaction mixture containing recombinant LATS1 or LATS2 enzyme, a suitable kinase buffer (e.g., Tris-HCl, MgCl₂), ATP, and a substrate (e.g., a synthetic peptide derived from YAP).

- Inhibitor Addition: Add **GA-017** at a range of concentrations (typically using a serial dilution) or a vehicle control (DMSO) to the reaction wells.
- Initiate Reaction: Add ATP to start the kinase reaction.
- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
- Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the remaining ATP (e.g., using ADP-Glo™ Kinase Assay) or by measuring the amount of phosphorylated substrate (e.g., using a phosphospecific antibody or radiolabeled ATP).
- Data Analysis: Calculate the percentage of inhibition for each **GA-017** concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based YAP Phosphorylation Assay (Western Blot)

This assay assesses the ability of **GA-017** to inhibit LATS kinase activity within a cellular context, measured by a decrease in YAP phosphorylation.



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References

- 1. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Z)-2-(1-(2,4-dihydroxy-3-methylphenyl)propylidene)-N-(3-hydroxybenzyl)hydrazine-1-carboxamide | C₁₈H₂₁N₃O₄ | CID 147467531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Analgesic Activity of Novel Hydrazone and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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